

Cisplatin: A Technical Guide to Its Chemical Properties and Laboratory Synthesis

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Compound of Interest

Compound Name: *Cisplatin*

Cat. No.: *B142131*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and laboratory evaluation of **Cisplatin** (cis-diamminedichloroplatinum(II)), a cornerstone chemotherapeutic agent. The information herein is intended to equip researchers with the fundamental knowledge and practical methodologies required for the laboratory-based study of this critical anticancer drug.

Chemical Properties of Cisplatin

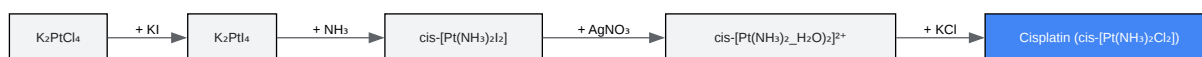
Cisplatin is a square planar coordination complex with the chemical formula $\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$. [1] Its inorganic nature and unique structure are central to its therapeutic activity. Key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$\text{cis-}[\text{Pt}(\text{NH}_3)_2\text{Cl}_2]$	[1]
Molecular Weight	300.05 g/mol	[2]
Appearance	Deep yellow solid	[2]
Solubility in Water	0.253 g/100 g at 25 °C	[2]
Decomposition Temperature	270 °C	
State at STP	Solid	

Laboratory Synthesis of Cisplatin

The most widely utilized method for the laboratory synthesis of **Cisplatin** is the procedure originally described by Dhara, which relies on the trans effect to ensure the correct cis stereochemistry. This multi-step process begins with potassium tetrachloroplatinate (K_2PtCl_4).

Synthesis Workflow



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Caption: Dhara method for **Cisplatin** synthesis.

Experimental Protocol: Synthesis of Cisplatin via the Dhara Method

Materials:

- Potassium tetrachloroplatinate (K_2PtCl_4)
- Potassium iodide (KI)
- Ammonia solution (NH_3)
- Silver nitrate ($AgNO_3$)
- Potassium chloride (KCl)
- Deionized water
- Ethanol
- Ether

Procedure:

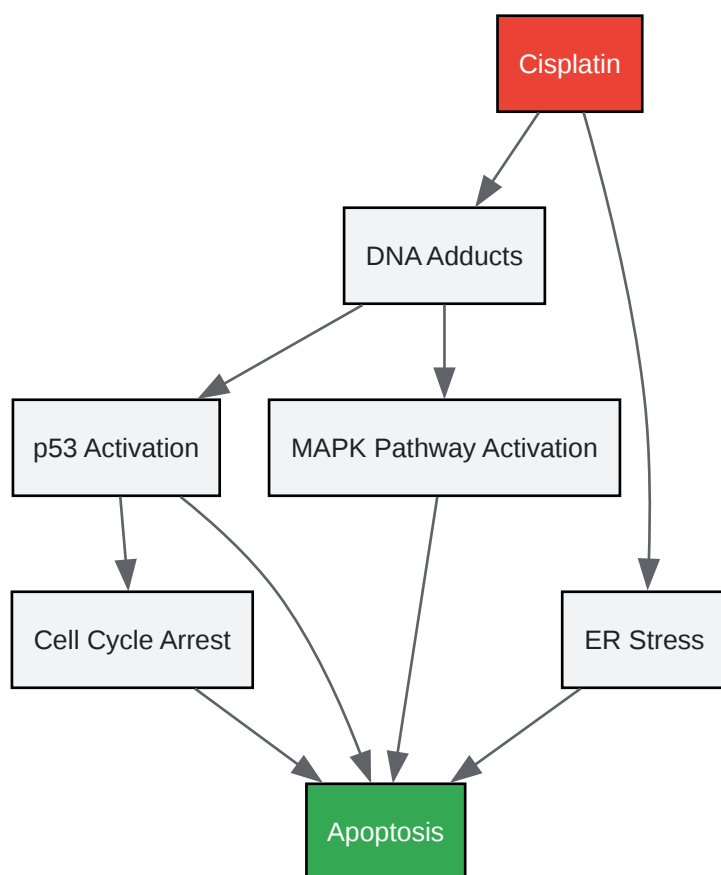
- Formation of Potassium Tetraiodoplatinate(II): Dissolve K_2PtCl_4 in deionized water. Add a concentrated solution of KI. The color of the solution will change from reddish-brown to a dark brown, indicating the formation of K_2PtI_4 .
- Synthesis of cis-Diamminediiodoplatinum(II): To the K_2PtI_4 solution, add ammonia solution. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
- Isolation of the Intermediate: Filter the yellow precipitate and wash it with cold water, followed by ethanol and then ether to facilitate drying.
- Formation of the Diaqua Complex: Suspend the dried cis-[Pt(NH₃)₂I₂] in deionized water. Add a solution of AgNO₃. This will precipitate silver iodide (AgI), leaving the soluble diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, in solution.
- Removal of Silver Iodide: Filter the mixture to remove the AgI precipitate.
- Formation of **Cisplatin**: Add KCl to the filtrate containing the diaqua complex. **Cisplatin** will precipitate as a yellow solid.
- Purification: The crude **Cisplatin** can be purified by recrystallization from hot water containing 0.1 M HCl or 0.9% NaCl.

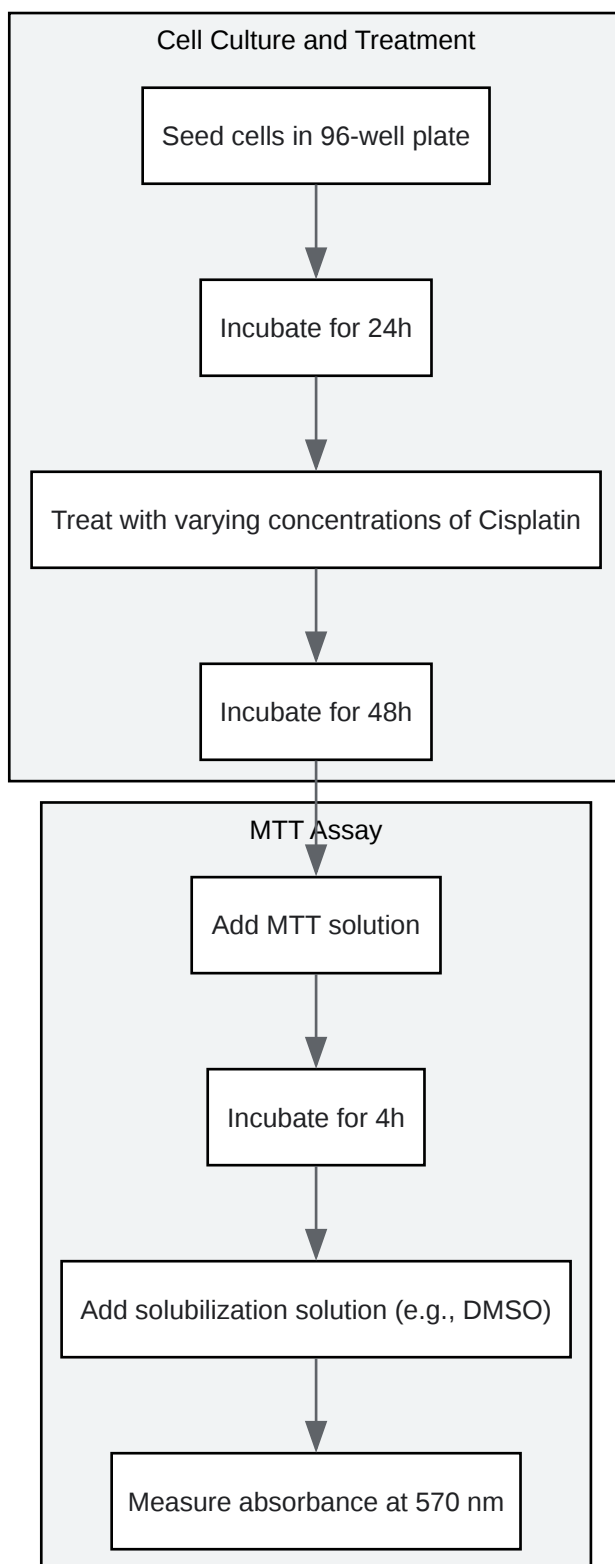
Mechanism of Action: DNA Adduct Formation

The cytotoxic effects of **Cisplatin** are primarily mediated by its ability to form covalent adducts with DNA, which subsequently interferes with DNA replication and transcription, ultimately leading to cell death. Upon entering a cell, the chloride ligands of **Cisplatin** are hydrolyzed, forming a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA bases.

The predominant adducts formed are intrastrand crosslinks between adjacent purine bases, with the 1,2-d(GpG) adduct being the most common, followed by the 1,2-d(ApG) adduct. Interstrand crosslinks and DNA-protein crosslinks also occur, but at a lower frequency. The formation of these adducts creates a significant distortion in the DNA double helix, which is recognized by cellular machinery, triggering signaling pathways that can lead to cell cycle arrest and apoptosis.

Signaling Pathways Activated by Cisplatin-Induced DNA Damage





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